molecular formula C46H62FeO2P2 B2481833 (R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine CAS No. 849924-52-3

(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine

Cat. No. B2481833
CAS RN: 849924-52-3
M. Wt: 764.793
InChI Key: ONKILPXUQJNGDF-ZRKWIIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of chiral ferrocenylphosphines, including compounds similar to "(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine," involves lithiation of optically resolved ferrocenyl amines, followed by various nucleophilic substitution reactions to introduce functional groups, showcasing the complexity and versatility of synthetic strategies employed in creating these chiral ligands (Hayashi et al., 1980).

Molecular Structure Analysis Studies on similar ferrocenylphosphine compounds focus on elucidating their molecular structure, often through X-ray diffraction methods. These analyses reveal details about the spatial arrangement of atoms, chiral centers, and the overall geometry of the molecules, contributing to a deeper understanding of their potential reactivity and applications in asymmetric catalysis (Hayashi et al., 1987).

Chemical Reactions and Properties Chiral ferrocenylphosphines serve as effective ligands in transition metal-catalyzed asymmetric reactions, such as hydrogenation and allylic alkylation, demonstrating their significant role in enhancing enantioselectivity. The unique structure of these compounds, including the "(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine," contributes to their efficacy in catalysis (Oohara, Katagiri, & Imamoto, 2003).

Scientific Research Applications

Catalytic Activity Studies

  • Rhenium Carbonyl Complexes

    The compound has been utilized in the synthesis of rhenium carbonyl complexes with Josiphos and Walphos family ligands. These complexes were tested for their catalytic activity, specifically in the hydrogenation of tiglic acid. They demonstrated reasonable conversion rates under mild conditions, though with moderate enantioselectivity (Abdel-Magied et al., 2015).

  • Asymmetric Synthesis Catalysis

    It serves as a chiral ligand for transition metal complex catalyzed asymmetric reactions. Various chiral ferrocenylphosphines, including this compound, have been used in synthesizing ligands for asymmetric synthesis (Hayashi et al., 1980).

  • Synthesis Methods

    The compound has been synthesized as part of studies exploring methods of creating chiral ferrocenylphosphines. These methods involve a series of chemical reactions, including lithiation and phosgenation, to produce the desired compound with high enantiomeric excess (Zhu Hong-jun, 2011).

Application in Asymmetric Catalysis

  • Chiral Ferrocenylphosphines for Rhodium Complexes

    This compound has been used in the synthesis of new chiral ferrocenylphosphines for asymmetric catalysis, specifically in the context of rhodium complexes. These complexes have been characterized by X-ray diffraction, indicating the potential for these ligands in catalytic applications (Togni et al., 1994).

  • Rhodium-Catalyzed Hydrogenation

    The compound is used in rhodium catalysts for asymmetric hydrogenation reactions. The study of electronic effects in asymmetric catalysis involving ferrocenyl ligands, including this compound, has shown correlations between electronic properties of ligands and enantioselectivities in catalysis (Schnyder et al., 1997).

  • Dinuclear Rhodium Diphosphine Complexes

    It has been involved in the synthesis of neutral dinuclear rhodium diphosphine complexes, which are significant for various applications. These complexes have been characterized by NMR spectroscopy and X-ray analysis, revealing insights into their structural and catalytic properties (Meissner et al., 2015).

properties

InChI

InChI=1S/C39H43O2P2.C5H5.Fe/c1-25-15-10-12-18-35(25)42(36-19-13-11-16-26(36)2)31(7)34-17-14-20-37(34)43(32-21-27(3)38(40-8)28(4)22-32)33-23-29(5)39(41-9)30(6)24-33;1-2-4-5-3-1;/h10-24,31H,1-9H3;1-5H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONLWQAKBNPXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48FeO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.